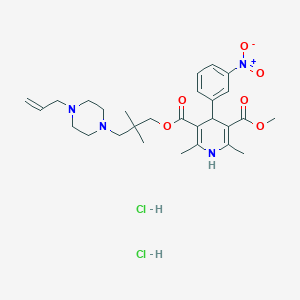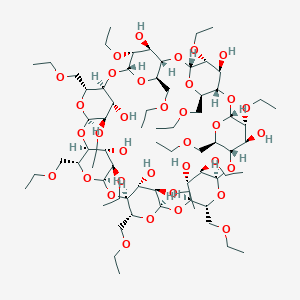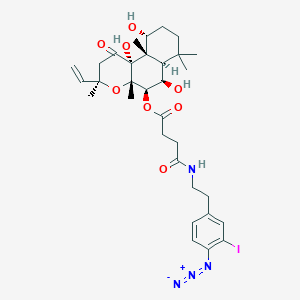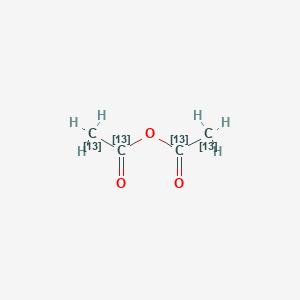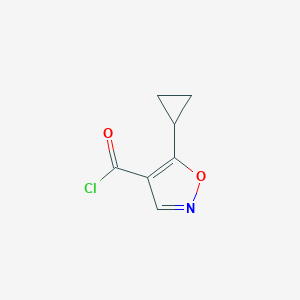
5-Cyclopropylisoxazole-4-carbonyl chloride
Übersicht
Beschreibung
5-Cyclopropylisoxazole-4-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile building block in the synthesis of various organic compounds. It is used as a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropylisoxazole-4-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and alcohols to form stable intermediates. It is also known to form stable derivatives with hydroxylamine, which has led to its use in the synthesis of isoxazole-based inhibitors of protein kinases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Cyclopropylisoxazole-4-carbonyl chloride are not well studied. However, it is known to be a stable compound that does not readily decompose under normal laboratory conditions. It is also known to form stable intermediates and derivatives, which have potential applications in the synthesis of various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Cyclopropylisoxazole-4-carbonyl chloride in lab experiments include its high yield and purity, as well as its ability to form stable intermediates and derivatives. Its limitations include the need for careful handling due to its reactive nature and the need for specialized equipment and techniques for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the use of 5-Cyclopropylisoxazole-4-carbonyl chloride in scientific research. One potential application is in the synthesis of isoxazole-based inhibitors of protein kinases, which have potential applications in cancer therapy. Another potential application is in the synthesis of novel organic compounds with unique properties and functions. Further research is needed to fully understand the mechanism of action and potential applications of this versatile building block.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropylisoxazole-4-carbonyl chloride has been widely used in scientific research due to its ability to form stable intermediates and derivatives. It is used as a key building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of isoxazole-based inhibitors of protein kinases, which have potential applications in cancer therapy.
Eigenschaften
CAS-Nummer |
124845-05-2 |
|---|---|
Produktname |
5-Cyclopropylisoxazole-4-carbonyl chloride |
Molekularformel |
C7H6ClNO2 |
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
5-cyclopropyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-3-9-11-6(5)4-1-2-4/h3-4H,1-2H2 |
InChI-Schlüssel |
HRRWQQNTPXPXEG-UHFFFAOYSA-N |
SMILES |
C1CC1C2=C(C=NO2)C(=O)Cl |
Kanonische SMILES |
C1CC1C2=C(C=NO2)C(=O)Cl |
Synonyme |
4-Isoxazolecarbonyl chloride, 5-cyclopropyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
